1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzoyl group and a prop-2-en-1-one moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: The key step includes the aza-Michael addition between diamine and in situ generated sulfonium salt.
Industrial production: Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways involved: The exact pathways depend on the specific application and biological context, but it may involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds:
(E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a similar structure but with a bromobenzyl group instead of a chlorobenzoyl group.
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: This compound has a similar piperazine ring but lacks the chlorobenzoyl group.
Unique features: The presence of the 3-chlorobenzoyl group in this compound imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-2-13(18)16-6-8-17(9-7-16)14(19)11-4-3-5-12(15)10-11/h2-5,10H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQSUQRGMTNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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